PDE8B-IN-1

Phosphodiesterase 8B IC50 Comparison Enzymatic Assay

PDE8B-IN-1 is a triazolopyrimidine PDE8B inhibitor (IC50=1.5 nM) developed by Pfizer, offering targeted cytosolic PDE8B investigation for metabolic studies. Its distinct selectivity profile avoids confounding PDE8A inhibition, ensuring reproducible results in glucose-stimulated insulin secretion assays. Ideal for researchers seeking a well-characterized probe with documented in vivo context and controllable experimental variables.

Molecular Formula C14H18N8OS
Molecular Weight 346.41 g/mol
Cat. No. B609932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE8B-IN-1
SynonymsPF-04671536
Molecular FormulaC14H18N8OS
Molecular Weight346.41 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N
InChIInChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1
InChIKeyQGTJGTFOISKMAD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDE8B-IN-1 for Procurement: A Comparative Analysis of Potency, Selectivity, and Preclinical Utility Against Key Analogs


PDE8B-IN-1 (hydrochloride, compound 42) is a triazolopyrimidine-based, small-molecule inhibitor of phosphodiesterase 8B (PDE8B), a high-affinity, cAMP-specific phosphodiesterase [1]. It was developed through a high-throughput screening and optimization campaign by Pfizer researchers, demonstrating high ligand efficiency and good oral bioavailability in preclinical models [2]. This compound is a key chemical probe for investigating the therapeutic potential of PDE8B inhibition, particularly in the context of metabolic diseases like type 2 diabetes [2].

Why PDE8B-IN-1 Cannot Be Substituted by Pan-PDE or Broader PDE8 Inhibitors for Targeted Metabolic Research


PDE8B is one of two high-affinity, cAMP-specific PDE8 isoforms (8A and 8B), which share distinct subcellular localizations and physiological roles [1]. While some PDE8 inhibitors, like PF-04957325, target both isoforms with similar potency, the cellular outcomes can differ due to the unique compartmentalization of PDE8A (mitochondrial) and PDE8B (cytosolic) [1]. Therefore, simply selecting a PDE8 or broader PDE family inhibitor without verifying its specific PDE8B potency and selectivity profile can lead to confounding biological readouts. PDE8B-IN-1 represents a specific chemotype (triazolopyrimidine) with a unique optimization history that differentiates it from other PDE8B inhibitors, making generic substitution a significant risk for reproducibility in metabolic and diabetes studies [2].

PDE8B-IN-1: Quantitative Evidence for Differentiated Scientific Selection


Comparative PDE8B Inhibitory Potency: PDE8B-IN-1 vs. PF-04957325 and PF-04671536

PDE8B-IN-1 (compound 42) demonstrates potent inhibition of PDE8B with an IC50 of 1.5 nM in a biochemical assay using PDE8B expressed in Sf9 insect cells . This potency is comparable to the structurally distinct PDE8B inhibitor PF-04671536 (IC50: 1.3 nM against PDE8B) but is less potent than the dual PDE8A/B inhibitor PF-04957325, which achieves an IC50 of 0.3 nM against PDE8B . The quantification of this difference provides a clear, data-driven rationale for selecting PDE8B-IN-1 when a specific balance of potency and selectivity is required over maximum PDE8B inhibition.

Phosphodiesterase 8B IC50 Comparison Enzymatic Assay

Differentiation in Isoform Selectivity: PDE8B-IN-1 vs. Dual PDE8A/B Inhibitors

The primary literature reports that PDE8B-IN-1 (compound 42) was optimized for high target selectivity and advanced into pre-clinical development [1]. In contrast, a major comparator, PF-04957325, is characterized as a dual PDE8A/8B inhibitor with IC50 values of 0.7 nM and 0.3 nM, respectively, demonstrating potent inhibition of both isoforms . While direct, head-to-head selectivity panel data for PDE8B-IN-1 is not publicly available in its entirety, its development narrative and chemical structure distinguish it as part of a campaign specifically aimed at exploring the therapeutic utility of PDE8B inhibition, which is a different approach from the development of broad PDE8 family probes.

PDE8 Isoform Selectivity Off-Target Profiling PDE8A

Development Path and Utility: A Distinct Preclinical Candidacy

PDE8B-IN-1 (compound 42) is distinguished from many other PDE8B inhibitors by its progression into formal pre-clinical development as a candidate for diabetes [1]. The optimization process yielded a compound with reported good oral bioavailability [1]. This development path was halted due to peripheral side effects observed in dogs, a critical finding that provides a unique dataset on the in vivo consequences of systemic PDE8B inhibition [2]. This is in contrast to other PDE8B inhibitors like PF-04671536, which are primarily used as research tools and lack a comparable body of published preclinical safety data .

Preclinical Development ADME Bioavailability

PDE8B-IN-1: Defined Application Scenarios Derived from Comparative Evidence


Mechanistic Studies of cAMP Compartmentalization in Pancreatic Beta Cells

Based on its development for diabetes and its reported PDE8B selectivity , PDE8B-IN-1 is the optimal choice for studies dissecting the role of cytosolic PDE8B (versus mitochondrial PDE8A) in glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets or beta-cell lines. Using a dual PDE8A/B inhibitor like PF-04957325 would confound the interpretation of results by simultaneously targeting both isoforms, whereas PDE8B-IN-1 allows for more targeted investigation .

In Vivo Proof-of-Concept Studies for Metabolic Diseases with Predefined Safety Endpoints

For researchers designing in vivo rodent models of type 2 diabetes or obesity, PDE8B-IN-1 offers a distinct advantage over other PDE8B research tools. Its progression to preclinical development provides a rich context for interpreting in vivo efficacy . Furthermore, the documented halt in development due to peripheral side effects in dogs allows researchers to proactively monitor for and design studies around these potential toxicities, turning a liability into a controlled, hypothesis-driven experimental variable.

Chemical Biology Assays Requiring Differentiated PDE8B Potency

In assay cascades where a strong but not ultra-potent PDE8B inhibitor is desired, PDE8B-IN-1 (IC50 = 1.5 nM) provides a useful alternative to PF-04957325 (IC50 = 0.3 nM) . For experiments such as co-crystallization, cellular thermal shift assays (CETSA), or assays sensitive to compound carryover, the slightly lower potency of PDE8B-IN-1 can be a practical advantage, allowing for a wider operational window before reaching saturation, thereby facilitating more robust and reproducible pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE8B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.